molecular formula C8H12N2O4 B13114260 6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione

6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13114260
M. Wt: 200.19 g/mol
InChI Key: LSDREOWZERBZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a 2,3-dihydroxypropyl group and a methyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyluracil and glycidol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the addition of the glycidol to the pyrimidine ring.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and automation to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydropyrimidines.

Scientific Research Applications

6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating genetic expression and replication processes.

    Affecting Cellular Signaling: Influencing cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Similar Compounds

    5-Methyluracil: A precursor in the synthesis of 6-(2,3-Dihydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione.

    2,4-Dihydroxypyrimidine: Shares structural similarities but lacks the 2,3-dihydroxypropyl group.

    Dihydropyrimidines: Reduced forms of pyrimidines with similar core structures.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

6-(2,3-dihydroxypropyl)-5-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O4/c1-4-6(2-5(12)3-11)9-8(14)10-7(4)13/h5,11-12H,2-3H2,1H3,(H2,9,10,13,14)

InChI Key

LSDREOWZERBZTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)NC1=O)CC(CO)O

Origin of Product

United States

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